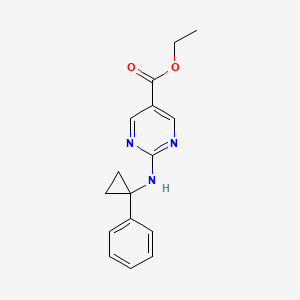
2-(1-Phenyl-cyclopropylamino)-pyrimidine-5-carboxylic acid ethyl ester
Vue d'ensemble
Description
2-(1-Phenyl-cyclopropylamino)-pyrimidine-5-carboxylic acid ethyl ester, also known as PCPAE, is a chemical compound with an interesting structure and a wide range of applications in research. PCPAE is a synthetic molecule used in various scientific studies and has been studied extensively to understand its properties and effects. It is a synthetic molecule with a wide range of biological activities and has been used in various research applications.
Applications De Recherche Scientifique
Oncology Research
CG347B is a selective HDAC6 inhibitor . HDAC6 is a unique member of the histone deacetylase family that is involved in the regulation of various cellular processes, including gene expression, cell cycle progression, and apoptosis. Inhibitors of HDAC6 have shown promise in cancer therapy as they can induce cancer cell death, stop cell division, and inhibit metastasis. CG347B’s role in oncology research is significant as it may contribute to the development of new cancer treatments, particularly for cancers that are resistant to current therapies.
Synthesis of Metalloenzyme Inhibitors
Apart from being an HDAC6 inhibitor, CG347B is also involved in the synthesis of other metalloenzyme inhibitors . Metalloenzymes play vital roles in various biological processes, and their inhibitors are important in the treatment of diseases where metalloenzymes are dysregulated. CG347B can be a starting point for the synthesis of a range of metalloenzyme inhibitors, expanding its applications beyond HDAC6 inhibition.
Mécanisme D'action
CG347B, also known as Ethyl 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylate or 2-(1-Phenyl-cyclopropylamino)-pyrimidine-5-carboxylic acid ethyl ester, is a chemical compound with potential applications in oncology, immunology, and neurology research .
Target of Action
The primary target of CG347B is HDAC6 , a member of the histone deacetylase family . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
CG347B acts as a selective inhibitor of HDAC6 . By inhibiting HDAC6, CG347B can potentially affect the acetylation status of histones, thereby influencing gene expression. This can lead to various cellular effects, depending on the specific genes that are affected.
Biochemical Pathways
The inhibition of HDAC6 by CG347B can affect multiple biochemical pathways. For instance, it has been observed that CG347B can slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that CG347B may have a role in influencing T-cell differentiation and immune response.
Result of Action
The molecular and cellular effects of CG347B’s action can vary depending on the specific context. For instance, in naive CD4+ T cells from WT B6 mice cultured under Treg-polarizing conditions, CG347B was observed to slightly rescue the Foxp3 expression inhibition induced by IL-4 . This suggests that CG347B may have potential effects on immune regulation.
Propriétés
IUPAC Name |
ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-14(20)12-10-17-15(18-11-12)19-16(8-9-16)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTSUGRYXUPYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)NC2(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-cyclopropylamino)-pyrimidine-5-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)
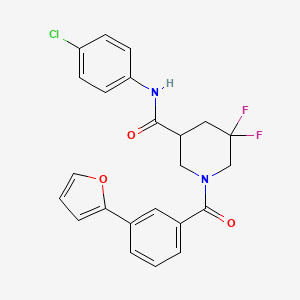
![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)
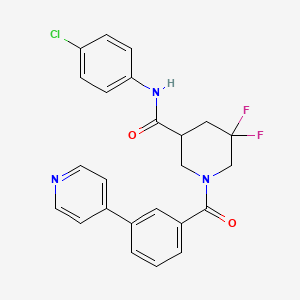

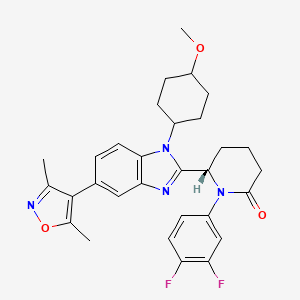
![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)
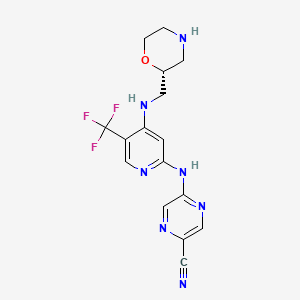
![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)
![Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B606552.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)
